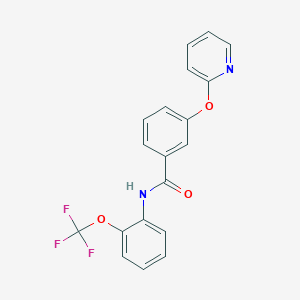
3-(pyridin-2-yloxy)-N-(2-(trifluoromethoxy)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(pyridin-2-yloxy)-N-(2-(trifluoromethoxy)phenyl)benzamide, also known as PF-06282999, is a small molecule drug that has been developed for the treatment of various diseases. It belongs to the class of benzamide derivatives and has shown promising results in preclinical studies.
Mécanisme D'action
3-(pyridin-2-yloxy)-N-(2-(trifluoromethoxy)phenyl)benzamide is a selective inhibitor of the enzyme phosphodiesterase 4 (PDE4), which plays a crucial role in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. By inhibiting PDE4, this compound increases the levels of cAMP, which in turn activates various signaling pathways that are involved in cell growth, differentiation, and survival. The compound has also been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are implicated in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound also reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In animal models of neurological disorders, this compound has been shown to improve cognitive function and reduce neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-(pyridin-2-yloxy)-N-(2-(trifluoromethoxy)phenyl)benzamide is its selectivity towards PDE4, which reduces the risk of off-target effects. The compound has also shown good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to formulate for clinical use. In addition, further studies are needed to evaluate the safety and efficacy of the compound in humans.
Orientations Futures
There are several future directions for the development and application of 3-(pyridin-2-yloxy)-N-(2-(trifluoromethoxy)phenyl)benzamide. One potential application is in the treatment of cancer, where the compound has shown promising results in preclinical studies. Further studies are needed to evaluate its efficacy in various types of cancer and to determine the optimal dosing regimen. Another potential application is in the treatment of neurological disorders, where this compound has shown neuroprotective effects in animal models. Further studies are needed to evaluate its efficacy in humans and to determine the optimal dosing regimen. In addition, further studies are needed to evaluate the safety and efficacy of this compound in combination with other drugs.
Méthodes De Synthèse
The synthesis of 3-(pyridin-2-yloxy)-N-(2-(trifluoromethoxy)phenyl)benzamide involves the reaction of 2-(trifluoromethoxy)aniline with 3-hydroxypyridine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with 4-fluorobenzoic acid and triethylamine to obtain this compound. The overall yield of the synthesis is around 30%, and the purity of the compound is more than 99%.
Applications De Recherche Scientifique
3-(pyridin-2-yloxy)-N-(2-(trifluoromethoxy)phenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In preclinical studies, it has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and improving cognitive function. The compound has also been tested in animal models of Alzheimer's disease and multiple sclerosis, where it showed significant neuroprotective effects.
Propriétés
IUPAC Name |
3-pyridin-2-yloxy-N-[2-(trifluoromethoxy)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O3/c20-19(21,22)27-16-9-2-1-8-15(16)24-18(25)13-6-5-7-14(12-13)26-17-10-3-4-11-23-17/h1-12H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFLEKMGRNFAQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2581272.png)
![Ethyl 5-[(5-bromofuran-2-carbonyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2581273.png)
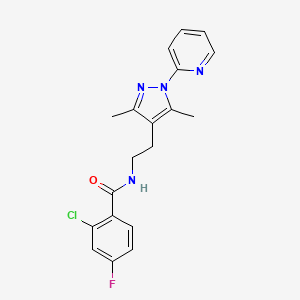
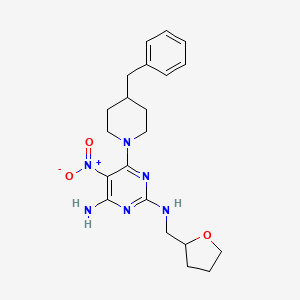
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea](/img/structure/B2581280.png)



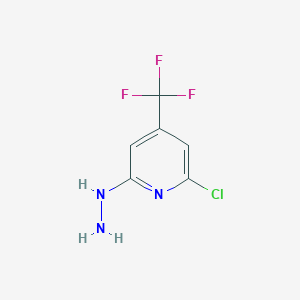

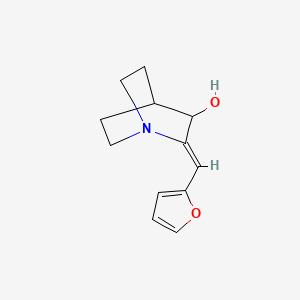
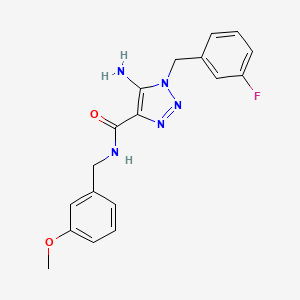
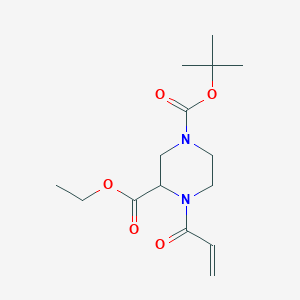
![N-(3-chloro-4-fluorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2581294.png)